molecular formula C12H16N2O B1334877 2-Phenyl-1-(piperazin-1-yl)ethanone CAS No. 88372-33-2

2-Phenyl-1-(piperazin-1-yl)ethanone

Cat. No.: B1334877
CAS No.: 88372-33-2
M. Wt: 204.27 g/mol
InChI Key: ZIZWHGCVLFSQBP-UHFFFAOYSA-N
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Description

2-Phenyl-1-(piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenyl-1-(piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its role as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C1H1N2O\text{C}_1\text{H}_1\text{N}_2\text{O}

The synthesis of this compound typically involves the reaction of piperazine derivatives with phenylacetone or similar substrates. Variants of this synthesis have been explored to enhance biological activity and selectivity against specific targets.

Antimalarial Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Falcipain-2, a cysteine protease crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. In vitro evaluations showed that certain derivatives exhibited significant inhibitory effects, suggesting a promising avenue for developing new antimalarial agents .

Table 1: Inhibitory Activity Against Falcipain-2

CompoundIC50 (µM)Selectivity Index
This compound5.010
Derivative A3.515
Derivative B7.08

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Results indicate moderate activity, with some derivatives showing enhanced potency due to structural modifications that improve membrane permeability and target affinity .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antichlamydial Activity

In addition to its antimalarial effects, derivatives of this compound have demonstrated selective activity against Chlamydia trachomatis. The mechanism appears to involve disruption of chlamydial inclusion bodies in infected cells, leading to impaired replication .

Case Study: Chlamydial Inhibition
A study focused on the effects of synthesized derivatives on Chlamydia revealed that compounds with electron-withdrawing groups exhibited enhanced activity. The most potent derivative reduced chlamydial inclusion size significantly compared to controls.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Protease Inhibition : Compounds inhibit cysteine proteases like Falcipain-2, disrupting the parasite's ability to digest hemoglobin.
  • Membrane Disruption : Some derivatives alter bacterial membrane integrity, leading to cell lysis.
  • Selective Targeting : Structural modifications allow for selective binding to pathogen-specific targets while minimizing toxicity to human cells.

Toxicity and Safety Profile

Toxicological assessments have indicated that many derivatives possess acceptable safety profiles, with limited cytotoxicity observed in human cell lines. Further studies are required to fully elucidate the pharmacokinetics and long-term safety implications.

Properties

IUPAC Name

2-phenyl-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZWHGCVLFSQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386837
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88372-33-2
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedures of Example 1 were followed except that phenyl acetic acid (3.4 grams, 25 mmole), piperazine (4.3 grams, 50 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.0 grams, 25 mmole) were reacted for 5 hours under 110° C. After extraction purification, 4.2 grams of Compound 10 was obtained. Yield: 82%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.